molecular formula C8H7N3O2 B11756529 8-Methoxybenzo[d][1,2,3]triazin-4(3H)-one

8-Methoxybenzo[d][1,2,3]triazin-4(3H)-one

Cat. No.: B11756529
M. Wt: 177.16 g/mol
InChI Key: YJZPDVBZHWFGHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methoxybenzo[d][1,2,3]triazin-4(3H)-one is a heterocyclic compound that belongs to the benzotriazinone family This compound is characterized by its unique triazine ring fused with a benzene ring and a methoxy group at the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxybenzo[d][1,2,3]triazin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-4-methoxybenzoic acid with sodium nitrite in the presence of hydrochloric acid, followed by cyclization under basic conditions . Another approach involves the use of 2-amino-4-methoxybenzamide, which undergoes diazotization and subsequent cyclization to form the desired triazine ring .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as improved yield, scalability, and reduced reaction times. For instance, a continuous flow reactor can be used to facilitate the photocyclization of acyclic aryl triazine precursors under violet light (420 nm), resulting in high yields within a short residence time .

Chemical Reactions Analysis

Types of Reactions: 8-Methoxybenzo[d][1,2,3]triazin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinones, amine derivatives, and substituted triazines, which can be further utilized in various applications .

Scientific Research Applications

8-Methoxybenzo[d][1,2,3]triazin-4(3H)-one has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 8-Methoxybenzo[d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, which can help alleviate symptoms of neurodegenerative diseases. The compound’s ability to undergo various chemical modifications also allows it to interact with different biological pathways, enhancing its therapeutic potential.

Comparison with Similar Compounds

    4-Oxobenzo[d][1,2,3]triazin-pyridinium-phenylacetamide: This compound exhibits similar structural features but has different substituents, leading to distinct biological activities.

    1,2,3-Benzotriazin-4(3H)-one: A closely related compound with a similar triazine ring but lacking the methoxy group, resulting in different reactivity and applications.

Uniqueness: 8-Methoxybenzo[d][1,2,3]triazin-4(3H)-one is unique due to the presence of the methoxy group, which influences its electronic properties and reactivity. This modification enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Biological Activity

8-Methoxybenzo[d][1,2,3]triazin-4(3H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C10H8N4O\text{C}_{10}\text{H}_{8}\text{N}_{4}\text{O}

This compound features a methoxy group attached to a benzotriazine core, which is significant for its biological activity.

Biological Activity Overview

Recent studies have highlighted various biological activities attributed to this compound, particularly its anticancer properties. The following sections provide detailed insights into its efficacy against different cancer cell lines and its mechanisms of action.

In Vitro Studies

  • Cytotoxicity : Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance:
    • MCF7 (breast cancer) : IC₅₀ values were reported at approximately 15 µM.
    • A549 (lung cancer) : The compound showed an IC₅₀ of about 12 µM.
    • HeLa (cervical cancer) : IC₅₀ values were around 10 µM.
    These values indicate a promising potential for the compound as an anticancer agent compared to standard chemotherapeutics like doxorubicin, which has an IC₅₀ of 0.877 µM against HepG2 cells .
  • Mechanisms of Action :
    • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases 3 and 9. This was confirmed by flow cytometry and Western blot analyses.
    • Cell Cycle Arrest : It was observed that treatment with this compound leads to G1 phase arrest in the cell cycle, preventing further proliferation .

Structure-Activity Relationship (SAR)

The structural modifications on the benzotriazine scaffold have been studied to enhance anticancer activity. Substituents at the 4-position significantly influence cytotoxicity and selectivity towards specific cancer types. For example:

  • Compounds with halogen substitutions exhibited increased potency against MCF7 cells.
  • The introduction of electron-withdrawing groups improved interaction with target proteins involved in cell proliferation .

Summary of Research Findings

A summary table below encapsulates key findings from various studies regarding the biological activity of this compound:

Study ReferenceCell LineIC₅₀ (µM)Mechanism
MCF715Apoptosis induction
A54912Cell cycle arrest
HeLa10Caspase activation

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

  • In a study involving xenograft models of melanoma, administration of this compound resulted in a significant reduction in tumor volume compared to controls.
  • Another study highlighted its synergistic effects when combined with conventional chemotherapeutics, leading to enhanced efficacy and reduced side effects .

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

8-methoxy-3H-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C8H7N3O2/c1-13-6-4-2-3-5-7(6)9-11-10-8(5)12/h2-4H,1H3,(H,9,10,12)

InChI Key

YJZPDVBZHWFGHX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N=NNC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.